molecular formula C9H9F4NO B13518839 (S)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol

(S)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13518839
M. Wt: 223.17 g/mol
InChI Key: XAUPWTSTDMVZKL-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with an appropriate amine, followed by reduction . Another method includes the use of trifluoromethylation reactions, which are increasingly important in pharmaceuticals and agrochemicals .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions, followed by catalytic reduction. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride-pyridine, 1,3-dibromo-5,5-dimethylhydantoin for trifluoromethylation, and palladium catalysts for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

XAUPWTSTDMVZKL-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N

Origin of Product

United States

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